molecular formula C5H6BrNO2 B6283016 2-bromo-5-(methoxymethyl)-1,3-oxazole CAS No. 1892830-09-9

2-bromo-5-(methoxymethyl)-1,3-oxazole

Cat. No.: B6283016
CAS No.: 1892830-09-9
M. Wt: 192
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Description

2-Bromo-5-(methoxymethyl)-1,3-oxazole is a substituted oxazole derivative characterized by a bromine atom at the 2-position and a methoxymethyl group (-CH₂-O-CH₃) at the 5-position of the oxazole ring. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely recognized for their versatility in organic synthesis and pharmaceutical applications. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the methoxymethyl group contributes steric bulk and modulates electronic properties, influencing solubility and biological interactions .

Properties

CAS No.

1892830-09-9

Molecular Formula

C5H6BrNO2

Molecular Weight

192

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(methoxymethyl)-1,3-oxazole can be achieved through several methods. One common approach involves the bromination of 5-(methoxymethyl)-1,3-oxazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction parameters and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(methoxymethyl)-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used for oxidation.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Major Products Formed

    Substitution Reactions: Products include 2-azido-5-(methoxymethyl)-1,3-oxazole, 2-thio-5-(methoxymethyl)-1,3-oxazole, and 2-alkoxy-5-(methoxymethyl)-1,3-oxazole.

    Oxidation Reactions: Products include 5-(methoxycarbonyl)-1,3-oxazole and 5-(methoxycarboxylic acid)-1,3-oxazole.

    Reduction Reactions: Products include 2-bromo-5-(methoxymethyl)-dihydro-1,3-oxazole.

Scientific Research Applications

2-Bromo-5-(methoxymethyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-5-(methoxymethyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromine atom and methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituents Key Features
2-Bromo-5-(methoxymethyl)-1,3-oxazole 2-Br, 5-(CH₂-O-CH₃) Methoxymethyl enhances solubility; bromine enables Suzuki coupling .
2-Bromo-5-(4-bromophenyl)-1,3-oxazole 2-Br, 5-(4-Br-C₆H₄) Dual bromine atoms increase halogen bonding; used in materials science .
2-Chloro-5-(4-chlorophenyl)-1,3-oxazole 2-Cl, 5-(4-Cl-C₆H₄) Chlorine substituents reduce reactivity compared to bromine analogs .
2-Bromo-5-(trifluoromethyl)-1,3-oxazole 2-Br, 5-(CF₃) Trifluoromethyl group imparts strong electron-withdrawing effects .
5-(4-Bromophenyl)-1,3-oxazole derivatives Variable 5-aryl groups Aryl groups enhance π-π stacking in enzyme inhibition studies .

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